molecular formula C22H23ClN2O5S B2788671 [6-chloro-4-(3,4-dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](piperidin-1-yl)methanone CAS No. 1251691-52-7

[6-chloro-4-(3,4-dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](piperidin-1-yl)methanone

Cat. No.: B2788671
CAS No.: 1251691-52-7
M. Wt: 462.95
InChI Key: POSHOPGIPXKXOC-UHFFFAOYSA-N
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Description

This compound is a benzothiazine derivative. Benzothiazines are a class of organic compounds that contain a benzene ring fused to a thiazine ring. They are known to exhibit a wide range of biological activities .


Synthesis Analysis

The synthesis of similar compounds often involves multi-step reactions. For example, the synthesis of indole derivatives involves various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. For instance, the structure of a compound was fully characterized by IR, 1H, 13C-NMR, and X-ray diffraction data .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve catalytic processes. For example, the protodeboronation of pinacol boronic esters is a known reaction .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various techniques. For example, the yield, melting point, and NMR spectrum of a compound were determined .

Mechanism of Action

The mechanism of action of a compound depends on its structure and the biological target it interacts with. Indole derivatives, for instance, have been found to possess various biological activities .

Safety and Hazards

The safety and hazards of a compound depend on its structure and properties. It’s important to handle all chemicals with care and use appropriate personal protective equipment .

Future Directions

The future directions in the study of such compounds could involve exploring their potential therapeutic applications. For example, indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

Properties

IUPAC Name

[6-chloro-4-(3,4-dimethoxyphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-piperidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN2O5S/c1-29-18-8-7-16(13-19(18)30-2)25-14-21(22(26)24-10-4-3-5-11-24)31(27,28)20-9-6-15(23)12-17(20)25/h6-9,12-14H,3-5,10-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POSHOPGIPXKXOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)Cl)C(=O)N4CCCCC4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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